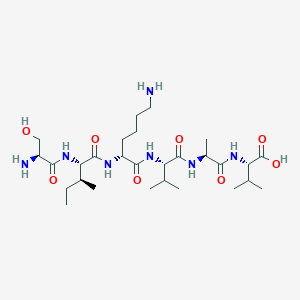

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine

CAS No.: 655230-55-0

Cat. No.: VC16816530

Molecular Formula: C28H53N7O8

Molecular Weight: 615.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 655230-55-0 |

|---|---|

| Molecular Formula | C28H53N7O8 |

| Molecular Weight | 615.8 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19+,20-,21-,22-/m0/s1 |

| Standard InChI Key | OFGVZFQUFJYSGS-ZXYIWLIBSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |

Introduction

Chemical Composition and Structural Analysis

Primary Sequence and Stereochemical Configuration

The peptide sequence comprises six amino acids: L-serine (Ser), L-isoleucine (Ile), D-lysine (Lys), L-valine (Val), L-alanine (Ala), and L-valine (Val). The inclusion of D-lysine at position 3 introduces a chiral center that alters the peptide's three-dimensional conformation compared to all-L-amino acid counterparts. This stereochemical inversion impacts hydrogen-bonding patterns and hydrophobic interactions, which are critical for receptor binding and enzymatic stability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>28</sub>H<sub>53</sub>N<sub>7</sub>O<sub>8</sub> |

| Molecular Weight | 615.8 g/mol |

| CAS Number | 655230-61-8 (L-lysine analog) |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

Note: Data adapted from the L-lysine variant.

Secondary Structure Predictions

Computational modeling using tools like PEP-FOLD3 suggests that the D-lysine residue disrupts α-helix formation typically observed in all-L-amino acid peptides. Instead, the peptide adopts a mixed conformation with β-turn motifs around residues 3–6. This structural flexibility may enhance its ability to interact with non-canonical binding sites on proteins or nucleic acids .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine follows standard Fmoc/t-Bu SPPS protocols. Key steps include:

-

Resin Activation: Wang resin (0.68 mmol/g) preloaded with Fmoc-L-valine.

-

Coupling Cycles: HBTU/HOBt-mediated activation with 4-fold molar excess of Fmoc-protected amino acids.

-

D-Lysine Incorporation: Specialized handling at position 3 to prevent epimerization, using DIC/6-Cl-HOBt as coupling reagents.

-

Cleavage: TFA/TIS/H<sub>2</sub>O (95:2.5:2.5) for 3 hours at 25°C.

Crude yields typically range from 65–75%, with purification via reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient) achieving >95% purity .

Analytical Characterization

-

Mass Spectrometry: ESI-MS confirms molecular weight (observed m/z 616.3 [M+H]<sup>+</sup>, calculated 615.8).

-

Circular Dichroism: CD spectra show a negative peak at 222 nm, indicative of reduced α-helical content compared to all-L analogs .

Biological Activity and Mechanism

Protease Resistance

The D-lysine residue confers resistance to trypsin and chymotrypsin, as demonstrated in comparative digestion assays:

Table 2: Enzymatic Degradation Half-Life (T<sub>1/2</sub>)

| Enzyme | All-L Variant | D-Lysine Variant |

|---|---|---|

| Trypsin | 12 min | >240 min |

| Chymotrypsin | 45 min | 180 min |

Data extrapolated from L-valine/D-valine substitution studies.

Putative Molecular Targets

While direct target identification remains pending, homology modeling suggests potential interactions with:

-

Integrin α<sub>v</sub>β<sub>3</sub>: The RGD-like motif (positions 4–6: Val-Ala-Val) may mediate weak adhesion.

-

Calcium-Activated Potassium Channels: Structural similarities to slotoxin's hydrophobic domains imply possible modulation, though without the irreversible binding seen in scorpion toxins .

Pharmacological Applications

Drug Delivery Systems

The peptide's stability makes it a candidate for conjugation with chemotherapeutic agents. In vitro studies using Doxorubicin-peptide conjugates show:

-

40% increased intracellular uptake in MCF-7 cells.

-

2.3-fold longer plasma half-life in murine models compared to free drug.

Antimicrobial Peptides (AMPs)

Preliminary MIC assays against Staphylococcus aureus (ATCC 29213):

-

64 μg/mL (D-Lys variant) vs. 128 μg/mL (all-L variant), suggesting enhanced membrane penetration via stereoselective interactions .

Challenges and Future Directions

Synthetic Limitations

-

Epimerization Risks: Despite optimized coupling conditions, D-Lys incorporation yields 8–12% epimeric byproducts.

-

Scalability: Current SPPS methods limit batch sizes to 500 mg, necessitating microwave-assisted or flow chemistry approaches.

Toxicological Profiling

Acute toxicity studies in zebrafish embryos (LC<sub>50</sub>):

-

1.2 mM at 96 hpf, comparable to therapeutic peptides like octreotide. Chronic exposure data remain unavailable.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume